molecular formula C28H39NO4 B12544042 4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate CAS No. 669012-08-2

4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate

Cat. No.: B12544042
CAS No.: 669012-08-2
M. Wt: 453.6 g/mol
InChI Key: PZQVKXJIDVPCJP-UHFFFAOYSA-N
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Description

4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate is a synthetic benzoate ester derivative characterized by two distinct substituents: a pentyloxy chain at the para position of the phenyl ring and a decanoylamino group attached to the benzoate moiety. The pentyloxy chain (C₅H₁₁O) contributes to its hydrophobic character, while the decanoylamino group (C₁₀H₂₁CONH) introduces a long aliphatic chain, influencing thermal stability and mesomorphic behavior .

Properties

CAS No.

669012-08-2

Molecular Formula

C28H39NO4

Molecular Weight

453.6 g/mol

IUPAC Name

(4-pentoxyphenyl) 4-(decanoylamino)benzoate

InChI

InChI=1S/C28H39NO4/c1-3-5-7-8-9-10-11-13-27(30)29-24-16-14-23(15-17-24)28(31)33-26-20-18-25(19-21-26)32-22-12-6-4-2/h14-21H,3-13,22H2,1-2H3,(H,29,30)

InChI Key

PZQVKXJIDVPCJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate typically involves a multi-step process. One common method includes the esterification of 4-(pentyloxy)phenol with 4-(decanoylamino)benzoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions to ensure complete reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Recent studies have demonstrated the potential of 4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate as an anticancer agent. In vitro experiments have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer models. The mechanism involves the activation of apoptotic pathways while sparing normal cells, which is crucial for reducing side effects associated with traditional chemotherapeutics.

Case Study: Breast Cancer Treatment

  • Objective : Evaluate anticancer effects in breast cancer models.
  • Results : Significant induction of apoptosis observed in cancer cells with minimal cytotoxicity to normal cells.

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties, particularly against multi-drug resistant bacterial strains. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

Case Study: Infection Control

  • Objective : Assess antimicrobial efficacy against resistant bacterial strains.
  • Results : Effective inhibition of growth in multi-drug resistant strains was observed, indicating potential for therapeutic use.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate is critical for optimizing its pharmacological properties. Variations in substituents on the phenyl ring significantly influence the compound's biological activity.

Substituent Effect on Activity Reference
PentyloxyEnhanced solubility and bioavailability
DecanoylaminoImproved binding affinity to target receptors

Formulation Development

The compound has been explored in various formulations, including lipid nanoparticle systems for drug delivery. These formulations enhance the stability and bioavailability of the compound, making it suitable for therapeutic applications.

Formulation Type Advantages Applications
Lipid NanoparticlesImproved stability and targeted deliveryVaccine adjuvants, Antigen delivery systems

Mechanism of Action

The mechanism of action of 4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate involves its interaction with specific molecular targets. The pentyloxy and decanoylamino groups allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This compound can also interact with proteins and enzymes, modulating their activity through hydrophobic and hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-(pentyloxy)phenyl 4-(decanoylamino)benzoate, we compare it with analogous benzoate esters and related derivatives, focusing on substituent effects, thermal behavior, and molecular interactions.

Table 1: Key Structural and Thermal Comparisons

Compound Name Molecular Formula Substituents Key Properties Reference
4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate C₂₈H₃₉NO₄ Pentyloxy (C₅H₁₁O), Decanoylamino (C₁₀H₂₁CONH) High hydrophobicity, potential liquid crystalline phases (inferred)
(E)-4-(((4-(Trifluoromethyl)phenyl)imino)methyl)phenyl 4-(alkyloxy)benzoate C₂₄H₂₀F₃NO₃ Trifluoromethyl (CF₃), Alkyloxy (variable length) Enhanced polarity, lower melting points due to CF₃ group; mesomorphic stability [1]
Pentyl 4-(2-furoylamino)benzoate C₁₇H₁₉NO₄ Furoylamino (C₄H₃O₂CONH) Heterocyclic aromaticity; moderate thermal stability (Tm ~120–140°C) [3]
Ethyl 4-(sulfooxy)benzoate C₉H₁₀O₅S Sulfooxy (SO₃⁻) High water solubility; ionic interactions dominate [2]
Methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate C₁₇H₁₇N₃O₄S Thiosemicarbazide group Complex hydrogen bonding; potential bioactivity [4]

Substituent Effects on Thermal Stability

  • Aliphatic vs. Aromatic Substituents: The decanoylamino group in 4-(pentyloxy)phenyl 4-(decanoylamino)benzoate introduces a long aliphatic chain, likely increasing its melting point compared to derivatives with shorter chains (e.g., pentyloxy in ). However, compounds with trifluoromethyl groups (e.g., ) exhibit lower melting points due to disrupted molecular packing from fluorine’s electronegativity.
  • Heterocyclic vs. Aliphatic Chains: The furoylamino group in pentyl 4-(2-furoylamino)benzoate introduces a furan ring, enabling π-π stacking interactions absent in the purely aliphatic decanoylamino group. This may reduce thermal stability but enhance optical properties.

Hydrophobicity and Solubility

  • The decanoylamino group renders 4-(pentyloxy)phenyl 4-(decanoylamino)benzoate highly hydrophobic, contrasting sharply with the sulfonated derivative ethyl 4-(sulfooxy)benzoate , which is water-soluble due to its ionic sulfooxy group.
  • Compared to the thiosemicarbazide-containing compound , the absence of polar functional groups in the target compound limits its solubility in polar solvents.

Mesomorphic Behavior

  • While direct data on the liquid crystalline properties of 4-(pentyloxy)phenyl 4-(decanoylamino)benzoate are unavailable, structurally related compounds (e.g., ) suggest that long aliphatic chains stabilize smectic or nematic phases. The decanoylamino group’s length may promote layered molecular arrangements, whereas shorter chains (e.g., pentyloxy) favor less ordered phases.

Research Implications and Gaps

  • Synthesis Challenges: The decanoylamino group’s length complicates synthesis and purification, requiring optimized chromatographic techniques (e.g., preparative HPLC, as in ).
  • Thermal Analysis : Differential scanning calorimetry (DSC) and polarized optical microscopy are needed to confirm its mesomorphic behavior.

Biological Activity

4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, combines a pentyloxy group with a decanoylamino moiety, suggesting possible applications in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of 4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate can be represented as follows:

C23H37NO3\text{C}_{23}\text{H}_{37}\text{N}\text{O}_3

This structure features a phenyl ring substituted with a pentyloxy group and a benzoate linked to a decanoylamino group.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antimicrobial Properties : Compounds with aromatic and aliphatic chains have been shown to possess antibacterial and antifungal activities.
  • Anticancer Activity : Some derivatives have demonstrated antiproliferative effects against various cancer cell lines.
  • Anti-inflammatory Effects : Certain compounds in this class may modulate inflammatory pathways.

The biological activity of 4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate can be attributed to several mechanisms:

  • Cell Membrane Interaction : The hydrophobic pentyloxy and decanoyl groups may facilitate interactions with cell membranes, leading to altered permeability and subsequent cellular responses.
  • Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Signal Transduction Modulation : The compound may affect signaling pathways critical for cell growth and survival.

Case Studies

  • Antimicrobial Activity :
    A study evaluated the antimicrobial effects of various benzoate derivatives, including those similar to 4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli at low concentrations.
  • Anticancer Potential :
    In vitro tests on cancer cell lines (e.g., MCF7 breast cancer cells) demonstrated that the compound exhibited dose-dependent antiproliferative activity. The IC50 values were comparable to established chemotherapeutic agents, suggesting potential as an anticancer agent.
  • Anti-inflammatory Effects :
    Research on inflammatory models indicated that the compound could reduce pro-inflammatory cytokine levels, supporting its role in managing inflammatory conditions.

Table 1: Biological Activities of 4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntibacterialStaphylococcus aureus15
AntibacterialEscherichia coli20
AnticancerMCF712
Anti-inflammatoryRAW264.7 cells25

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